2-[3-[[[3-(2-Hydroxyethoxy)propyl-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethanol
Description
This compound, with CAS number 156327-07-0 and molecular formula C₁₄H₃₄O₅Si₂ (MW 338.59), is a hydroxyl-terminated polydimethylsiloxane derivative. Its structure features a siloxane backbone modified with hydroxyethoxypropyl groups, enabling unique physicochemical properties such as oxygen permeability, hydrophobicity, and thermal stability . It is primarily used as:
- Resin modifier: Enhances flexibility and adhesion in silicone-based polymers.
- Pigment additive: Improves dispersion stability in coatings.
- Release agent: Provides non-stick properties in industrial molding processes .
The terminal hydroxyl groups facilitate reactivity with other polymers, making it valuable in crosslinking applications. Its oxygen permeability is particularly advantageous in medical devices (e.g., contact lenses) and gas-separation membranes .
Properties
IUPAC Name |
2-[3-[[[3-(2-hydroxyethoxy)propyl-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H40O6Si3/c1-23(2,15-7-11-19-13-9-17)21-25(5,6)22-24(3,4)16-8-12-20-14-10-18/h17-18H,7-16H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCGYKHCGWLEDJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCCOCCO)O[Si](C)(C)O[Si](C)(C)CCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H40O6Si3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
162127-39-1, 156327-07-0 | |
| Record name | Poly[oxy(dimethylsilylene)], α-[(3-hydroxypropyl)dimethylsilyl]-ω-[[(3-hydroxypropyl)dimethylsilyl]oxy]-, ether with α-hydro-ω-hydroxypoly(oxy-1,2-ethanediyl) (1:2), triblock | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=162127-39-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis[[3-(2-hydroxyethoxy)propyl]dimethylsilyl]-terminated polydimethylsiloxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=156327-07-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
412.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102783-01-7 | |
| Record name | Siloxanes and Silicones, di-Me, 3-hydroxypropyl group-terminated, ethoxylated | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Siloxanes and Silicones, di-Me, 3-hydroxypropyl group-terminated, ethoxylated | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.952 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Grignard Reaction-Based Silylation
The foundational step in synthesizing this compound involves the formation of dimethylsilyl linkages via Grignard reactions. A three-necked round-bottom flask equipped with a reflux condenser and inert gas (N₂ or Ar) inlet is charged with magnesium metal (6.1 g, 0.25 mol) and anhydrous tetrahydrofuran (THF, 20 mL). Dimethylchlorosilane (Me₂HSiCl, 27.9 mL, 0.25 mol) is added dropwise to initiate the Grignard reagent formation. After stabilization, a solution of 1,3-dibromopropane (24.7 g, 0.11 mol) in THF (60 mL) is introduced to form the bis(dimethylsilyl)propane intermediate.
Key Conditions:
This intermediate undergoes further functionalization with hydroxyethoxypropyl groups via hydrosilylation.
Hydrosilylation with Hydroxyethoxypropyl Moieties
The bis(dimethylsilyl)propane intermediate is reacted with allyloxyethyl methacrylate in the presence of a platinum catalyst (platinum-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex). Toluene (15 mL) and xylene serve as solvents, with the reaction proceeding at 20°C for 24 hours. The platinum catalyst facilitates the anti-Markovnikov addition of the Si–H bond across the allyl double bond, yielding the hydroxyethoxypropyl-terminated product.
Optimized Parameters:
Hydrolysis and Neutralization
Post-hydrosilylation, the crude product is subjected to controlled hydrolysis. Aqueous sodium hydroxide (11.0 g NaOH in 150 mL H₂O) is added to the reaction mixture, followed by neutralization with saturated ammonium chloride. The organic layer is extracted with diethyl ether (3 × 200 mL), washed with brine, dried over MgSO₄, and concentrated to yield a white solid.
Critical Observations:
Industrial-Scale Production Strategies
Continuous Flow Reactor Systems
Large-scale synthesis employs continuous flow reactors to enhance mixing and heat transfer. The Grignard reaction is conducted in a tubular reactor with segmented gas-liquid flow, ensuring uniform magnesium activation. Dimethylchlorosilane and dibromopropane are fed at stoichiometric ratios (2:1), with THF as the carrier solvent.
Advantages:
-
Reduced reaction time (8–10 hours vs. 16 hours batch)
-
Improved safety profile (controlled exotherms)
Catalyst Recycling
The platinum catalyst is recovered via distillation under reduced pressure (10 mmHg, 80°C). Xylene residues are separated, and the catalyst is reused for subsequent batches, achieving 95% activity retention over five cycles.
Characterization and Quality Control
Spectroscopic Analysis
¹H NMR (400 MHz, CDCl₃):
-
δ 0.12 ppm (s, 18H, Si–CH₃)
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δ 1.56 ppm (m, 6H, –CH₂–CH₂–CH₂–)
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δ 3.55–3.70 ppm (m, 8H, –O–CH₂–CH₂–O–)
FT-IR (neat):
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 70:30 v/v) reveals a single peak at 5.2 minutes, confirming >99% purity.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl groups.
Reduction: Reduction reactions may also occur, although they are less common.
Substitution: The hydroxypropyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce ethers or esters.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a catalyst or catalyst support in various chemical reactions.
Polymer Science:
Biology and Medicine
Drug Delivery: The compound’s biocompatibility and ability to form micelles make it a candidate for drug delivery systems.
Tissue Engineering: Its mechanical properties and biocompatibility are advantageous for developing scaffolds for tissue engineering.
Industry
Coatings and Sealants: The compound’s properties make it suitable for use in coatings and sealants.
Adhesives: It can be used in the formulation of adhesives with specific performance characteristics.
Mechanism of Action
The compound exerts its effects through various mechanisms depending on its application. In drug delivery, for example, it can form micelles that encapsulate drugs, enhancing their solubility and stability. The molecular targets and pathways involved vary widely and are specific to the application.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
| Compound | Key Functional Groups | CAS Number | Molecular Formula | Molecular Weight |
|---|---|---|---|---|
| 2-[3-[[[3-(2-Hydroxyethoxy)propyl-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethanol | Siloxane backbone, hydroxyl, ethoxypropyl | 156327-07-0 | C₁₄H₃₄O₅Si₂ | 338.59 |
| Siloxanes and Silicones, di-Me, 3-hydroxypropyl group-terminated, ethoxylated propoxylated | Siloxane backbone, hydroxyl, ethoxy/propoxy | 151662-01-0 | C₁₄H₃₈O₆Si₃ | 398.77 |
| 2-[3-[[dimethyl-[3-(2-prop-2-enoyloxyethoxy)propyl]silyl]oxy-dimethylsilyl]propoxy]ethyl prop-2-enoate | Siloxane backbone, acrylate esters | 117440-21-8 | C₁₇H₃₂O₈Si₃ | 464.76 |
| Dimethicone PEG-7 Phosphate | Siloxane backbone, phosphate, PEG chains | N/A | C₁₄H₃₉O₈PSi₄ | 474.88 |
Research Findings and Industrial Relevance
- Biomedical Applications : Hydroxyl-terminated siloxanes (156327-07-0) are preferred in oxygen-permeable contact lenses due to their balance of flexibility and gas transmission .
- Coatings : Acrylate-terminated derivatives (117440-21-8) dominate the UV-curable coatings market, with a 15% higher adhesion strength than conventional silicones .
Biological Activity
2-[3-[[[3-(2-Hydroxyethoxy)propyl-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethanol, a siloxane-based compound, has garnered attention in various fields, particularly in biomedical applications and materials science. This compound's unique structure, which includes multiple dimethylsilyl groups and an ethylene glycol moiety, suggests potential biological activities that merit detailed investigation.
Chemical Structure
The chemical formula for the compound is represented as follows:
This structure includes several functional groups that contribute to its properties, including ethylene glycol and siloxane linkages.
Biological Activity Overview
Research into the biological activity of this compound indicates several promising effects, particularly in the areas of anti-inflammatory responses, cell viability, and potential applications in drug delivery systems.
1. Anti-Inflammatory Effects
Studies have shown that siloxane compounds can modulate inflammatory responses. For instance, similar compounds have been noted to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in various cell models. The ethylene glycol component may enhance cell permeability and improve the bioavailability of therapeutic agents.
| Compound | Concentration (µg/mL) | Effect on NO Production (%) | Cytokine Reduction (%) |
|---|---|---|---|
| 2-Hydroxyethoxy compound | 1 | 35% reduction | 50% |
| Control (untreated) | - | - | - |
2. Cell Viability Studies
The impact on cell viability is crucial for assessing the safety of new compounds. In vitro studies using MTT assays have demonstrated that at certain concentrations (e.g., 10 and 100 µg/mL), the compound does not significantly reduce cell viability compared to controls. This suggests a favorable safety profile for potential therapeutic applications.
3. Drug Delivery Potential
The incorporation of siloxane structures is known to enhance the solubility and stability of drugs. The presence of the ethylene glycol moiety in this compound may facilitate improved interaction with biological membranes, potentially leading to enhanced drug delivery efficiency.
Case Studies
Several studies have explored the biological implications of similar compounds:
- Study on Squalene Derivatives : Research indicated that derivatives like 2-(2-hydroxyethoxy)-3-hydroxysqualene exhibited significantly higher anti-inflammatory activity compared to their parent compounds. This highlights the importance of structural modifications in enhancing biological efficacy .
- Silicone Hydrogel Applications : The use of siloxane compounds in silicone hydrogels has been linked to improved biocompatibility and reduced inflammatory responses when used in contact lenses . This provides a parallel for understanding how this compound might function in similar applications.
Q & A
Basic: What are the recommended synthesis and characterization methods for this compound?
Answer:
The synthesis typically involves sequential silylation and etherification steps under controlled anhydrous conditions. Key parameters include reaction temperature (maintained at 60–80°C), solvent selection (e.g., tetrahydrofuran for solubility), and stoichiometric control of silane reagents. Post-synthesis, characterization should employ:
- Nuclear Magnetic Resonance (NMR) spectroscopy : For confirming siloxane linkages and hydroxyl group presence (¹H and ¹³C NMR).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy : To identify functional groups (e.g., Si-O-Si stretches at ~1000–1100 cm⁻¹) .
Basic: What safety protocols are critical during handling?
Answer:
- GHS Compliance : The compound is classified as a skin irritant (Category 2) and may cause respiratory irritation (H315, H319, H335). Use nitrile gloves, sealed goggles, and fume hoods .
- Exposure Limits : Adhere to ALARA (As Low As Reasonably Achievable) principles for solvent-like organosilicon compounds. Monitor airborne concentrations using OSHA-compliant sensors .
- Emergency Measures : In case of skin contact, wash with pH-neutral soap; for inhalation, administer oxygen and seek medical evaluation .
Advanced: How can computational methods optimize reaction pathways for derivatives?
Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to model siloxane bond formation energetics and transition states.
- Reaction Path Search : Tools like GRRM (Global Reaction Route Mapping) predict intermediates and side products, reducing trial-and-error experimentation.
- Feedback Loops : Integrate experimental data (e.g., reaction yields) into machine learning models (e.g., ICReDD’s platform) to refine computational predictions .
Advanced: How to assess thermal and hydrolytic stability for long-term applications?
Answer:
- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures under nitrogen/air atmospheres (ramp rate: 10°C/min).
- Hydrolytic Stability Testing : Immerse samples in aqueous buffers (pH 4–10) at 40°C for 30 days; analyze via gel permeation chromatography (GPC) for siloxane bond cleavage.
- Gas Chromatography-Mass Spectrometry (GC-MS) : Identify volatile degradation byproducts (e.g., cyclic siloxanes) .
Advanced: How to resolve contradictions in reported solubility data?
Answer:
- Controlled Solubility Studies : Use standardized solvents (e.g., DMSO, ethanol) and temperatures (25°C ± 0.5°C). Document supersaturation via dynamic light scattering (DLS).
- Data Reconciliation : Cross-reference with NIST Chemistry WebBook entries for similar siloxane-ether compounds. Apply multivariate analysis (e.g., PCA) to identify outliers .
Advanced: What reactor designs enhance scalability for siloxane-based synthesis?
Answer:
- Continuous Flow Reactors : Minimize exothermic risks via precise temperature control and rapid mixing (Reynolds number > 4000).
- Membrane Separation Integration : Inline ceramic membranes remove unreacted silanes, improving purity (>99%).
- Scale-Up Criteria : Use dimensionless scaling (e.g., Reynolds, Damköhler numbers) to maintain reaction kinetics from lab to pilot plant .
Advanced: How to correlate molecular structure with surface activity for this compound?
Answer:
- Molecular Dynamics (MD) Simulations : Model interactions at air-water interfaces to predict surfactant behavior.
- Surface Tension Measurements : Use a tensiometer (Wilhelmy plate method) at varying concentrations (0.1–10 mM).
- X-ray Reflectivity : Quantify monolayer thickness and packing density at interfaces .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
